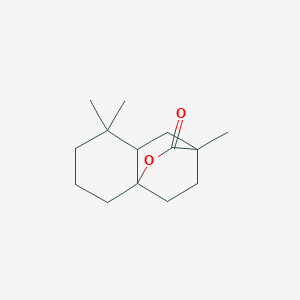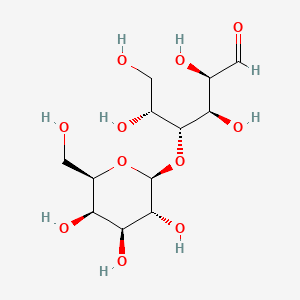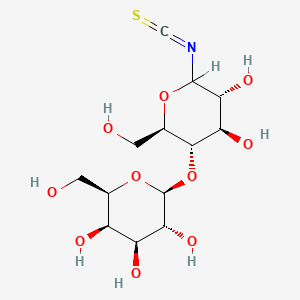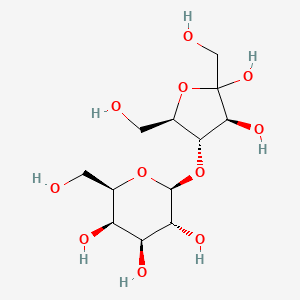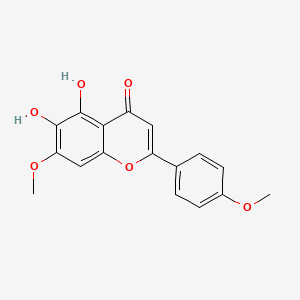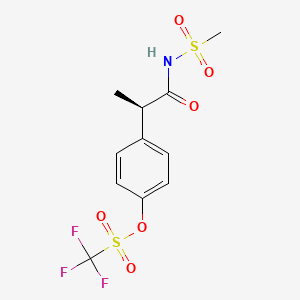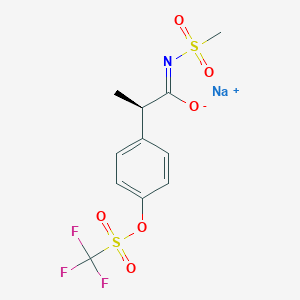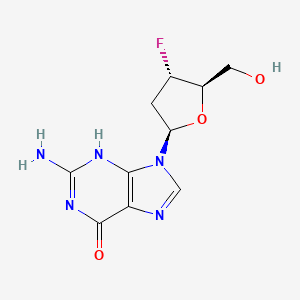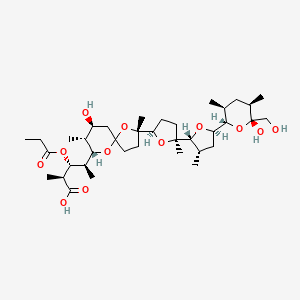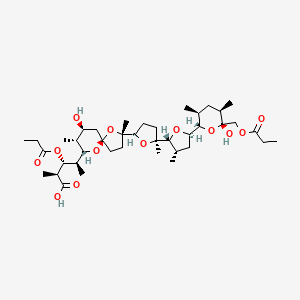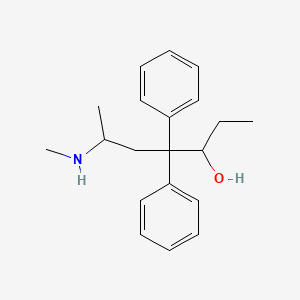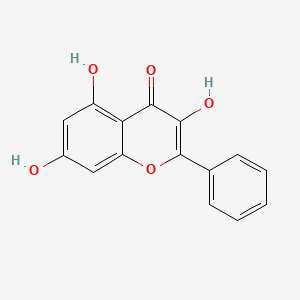
山奈酚
科学研究应用
化学: 用作合成其他黄酮类化合物的先驱体,以及有机合成中的试剂.
生物学: 研究其在调节酶活性及细胞途径中的作用.
作用机制
山奈酚通过多种分子机制发挥其作用:
抗癌活性: 通过调节丝裂原活化蛋白激酶 (MAPK) 和蛋白激酶 B (Akt) 等途径,抑制细胞周期进程并诱导凋亡.
抗炎活性: 通过抑制促炎细胞因子和酶的产生,减少炎症.
抗氧化活性: 清除活性氧,增强抗氧化酶的活性.
生化分析
Biochemical Properties
Galangin interacts with various enzymes, proteins, and other biomolecules. It is well reported that Galangin gets oxidized to kaempferol . Galangin is metabolized preferentially by glucuronide conjugation rather than sulfation and oxidation reactions .
Cellular Effects
Galangin has been reported for its anticancer activity with different mechanisms of action . It is also a well-reported anti-inflammatory and antioxidant agent . It has been reported to show other activities like antidiabetic, chemoprotective, antiarthritic, enzyme-modulating, and immunomodulatory .
Molecular Mechanism
The molecular mechanism of Galangin involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action of Galangin is still under study in various in vitro and in vivo models .
Temporal Effects in Laboratory Settings
It is known that Galangin is stable and does not degrade easily .
Dosage Effects in Animal Models
The effects of Galangin vary with different dosages in animal models . More extensive studies need to be performed to prove the efficacy of Galangin as anticancer, anti-inflammatory, and antioxidant agents in human volunteers and to ensure its safety and efficacy in the human system .
Metabolic Pathways
Galangin is involved in various metabolic pathways. It interacts with several enzymes and cofactors .
Transport and Distribution
It is known that Galangin can be transported and distributed within cells .
Subcellular Localization
It is known that Galangin can be localized within specific compartments or organelles within the cell .
准备方法
合成路线和反应条件: 山奈酚可以通过多种化学路线合成。一种常见的方法涉及查耳酮的环化,查耳酮是合成黄酮类化合物中的中间体。该反应通常需要酸性或碱性条件以促进环化过程。 另一种方法涉及适当酚类前体的氧化偶联 .
工业生产方法: 在工业环境中,山奈酚通常从山奈的根茎中提取,使用乙醇或甲醇等溶剂。 然后使用色谱技术对提取物进行纯化以分离山奈酚 .
化学反应分析
反应类型: 山奈酚会发生各种化学反应,包括:
氧化: 山奈酚可以被氧化形成山奈素,另一种具有类似性质的黄酮类化合物.
还原: 还原反应可以改变黄酮结构上的羟基。
取代: 山奈酚可以发生取代反应,其中羟基被其他官能团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠等还原剂。
取代: 乙酸酐等试剂可用于羟基的乙酰化。
主要产物:
氧化: 山奈素
还原: 具有修饰羟基的山奈酚的还原形式
取代: 山奈酚的乙酰化衍生物
相似化合物的比较
山奈酚通常与山奈素、槲皮素和杨梅素等其他黄酮类化合物进行比较:
属性
IUPAC Name |
3,5,7-trihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,16-17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCRNZQBSJXYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203288 | |
| Record name | Galangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
548-83-4 | |
| Record name | Galangin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galangin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galangin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galangin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,7-trihydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALANGIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142FWE6ECS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
217 - 218 °C | |
| Record name | Norizalpinin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029521 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Galangin interacts with a wide range of molecular targets. For instance, it inhibits the activity of DNA topoisomerase I by binding to its active site, particularly forming hydrogen bonds with Arg364 and Asn352, leading to conformational changes and reduced DNA unwinding. [] This inhibition contributes to the induction of apoptosis in cancer cells. [] Galangin also suppresses the epithelial-mesenchymal transition (EMT) in cancer cells by increasing E-cadherin expression and decreasing N-cadherin and vimentin levels. [] This suppression of EMT reduces cancer cell invasion and metastasis. [] Additionally, galangin modulates various signaling pathways, including PI3K/Akt, NF-κB, ERK, JNK, and mTOR, to exert its anticancer, anti-inflammatory, and neuroprotective effects. [, , , , , , ]
A: * Molecular Formula: C15H10O5 [, ]* Molecular Weight: 270.24 g/mol [, ]* Spectroscopic Data: Detailed spectroscopic characterization, including NMR and Mass Spectrometry data, can be found in various research publications and databases. [, , , ]
A: While the provided research primarily focuses on biological activity, some studies investigate galangin-loaded liposomes and nanostructured lipid carriers (NLCs) for improved delivery and bioavailability. [, ] These studies characterize the physicochemical properties of galangin formulations, suggesting its potential for diverse applications. Further research on material compatibility and stability under various conditions is necessary for broader applications.
A: Yes, molecular docking simulations have been used to study the interaction of galangin with specific protein targets, such as tyrosinase and NFE2L2/Nrf2. [, ] These simulations provide insights into the binding affinities and potential mechanisms of action. Further computational studies, including QSAR modeling, could be beneficial in optimizing the biological activities of galangin derivatives. [, ]
A: While comprehensive SAR studies are limited, research suggests that the hydroxyl groups, particularly the 3-hydroxyl group, contribute significantly to galangin's biological activities. [] Studies comparing galangin to 3,5,7-trihydroxychromone (lacking the phenyl ring) suggest the importance of the phenyl ring for enhanced antioxidant properties. [] Further investigation is necessary to fully elucidate the impact of structural modifications on galangin's activity, potency, and selectivity.
A: Galangin formulations, including PEGylated liposomes and nanostructured lipid carriers, have been developed to improve its solubility and bioavailability. [, ] These formulations demonstrate enhanced drug loading, prolonged circulation time, and improved antitumor efficacy in vitro and in vivo. [, ] Further research on galangin's stability under various conditions is crucial for developing robust and effective formulations.
ANone: The provided research focuses primarily on galangin's biological activities and does not explicitly address SHE regulations. As with any potential therapeutic agent, thorough safety and toxicological assessments are necessary to ensure compliance with regulatory guidelines.
A: Studies show that galangin undergoes metabolism, including glucuronidation, in the liver and intestines. [, , ] Animal studies show that encapsulation in PEGylated liposomes significantly prolongs galangin's half-life in plasma compared to free galangin. [] The research highlights the potential for optimizing galangin's pharmacokinetic profile through targeted drug delivery strategies.
A: Galangin demonstrates promising anticancer activity against various cancer cell lines, including glioma, melanoma, hepatoma, and colon cancer. [, , , , , , , , , ] It inhibits cell proliferation, induces apoptosis, and suppresses invasion and migration in vitro. [, , , , , , , , , ] In vivo studies using rodent models of cancer, allergic rhinitis, and colitis further support its therapeutic potential. [, , , , , ]
ANone: The provided research does not explicitly address resistance mechanisms associated with galangin. As with many therapeutic agents, resistance development is a potential concern. Further investigations are needed to determine whether prolonged galangin exposure leads to resistance and to explore potential cross-resistance with other compounds.
A: While galangin is generally considered safe, high doses have shown cytotoxicity in certain cell-based assays. [] Further preclinical toxicological studies are necessary to comprehensively assess its safety profile, identify potential adverse effects, and determine safe and effective dosage regimens.
A: Yes, research has explored targeted drug delivery strategies for galangin, including the development of PEGylated liposomes and nanostructured lipid carriers. [, ] These delivery systems aim to enhance galangin's solubility, bioavailability, and targeted delivery to tumor tissues. [, ]
A: Various analytical methods have been employed to characterize and quantify galangin, including high-performance liquid chromatography (HPLC) coupled with different detectors such as UV-Vis, mass spectrometry (MS), and fluorescence. [, , , ]
ANone: The provided research primarily focuses on galangin's biological activities and does not provide information regarding its environmental impact and degradation. As a naturally occurring flavonoid, its environmental fate and potential ecotoxicological effects warrant further investigation.
A: Galangin exhibits limited solubility in aqueous solutions, which can impact its bioavailability. [, ] Research has explored the development of formulations, such as PEGylated liposomes and nanostructured lipid carriers, to improve its dissolution rate and solubility, thereby enhancing its therapeutic potential. [, ]
A: While the provided research employs various analytical methods, including HPLC and ELISA, to characterize and quantify galangin and its effects, it does not explicitly detail the validation of these methods. [, , , , ] Thorough analytical method validation is crucial for ensuring the accuracy, precision, and specificity of the results.
ANone: The provided research does not specifically investigate galangin's immunogenicity or its effects on immunological responses. Further research is needed to determine its potential to induce immune responses and to explore any immunomodulatory effects.
ANone: The research does not explicitly delve into galangin's interactions with drug transporters. Considering its potential as a therapeutic agent, investigating its interactions with transporters like P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) is crucial to understanding its absorption, distribution, and elimination.
A: Research indicates that galangin can influence the activity and expression of various cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. [, ] Studies show that it can inhibit or induce specific CYP isoforms, suggesting its potential for drug-drug interactions. [, ]
ANone: As galangin exhibits a diverse range of biological activities, several other natural and synthetic compounds could serve as potential alternatives or substitutes depending on the specific therapeutic target. Further research comparing the performance, cost, and impact of these alternatives is essential for identifying the most suitable options.
ANone: The provided research primarily focuses on galangin's biological activities and does not address its recycling or waste management. As research progresses toward potential therapeutic applications, investigating sustainable and environmentally friendly approaches for its production, use, and disposal is crucial.
A: Research on galangin benefits from various infrastructure and resources, including well-established cell lines, animal models, and analytical techniques like HPLC, MS, and molecular docking. [1-29] Public databases provide access to genomic, proteomic, and metabolomic data, facilitating further investigation into its mechanisms of action and therapeutic potential. []
A: Research on galangin has evolved significantly, initially focusing on its presence in natural sources like honey and Alpinia officinarum. [, , , ] Over time, research has unveiled its diverse pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects. [1-29] The development of novel formulations and exploration of its molecular mechanisms represent important milestones in its journey toward potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


